molecular formula C9H5Cl3N2O B8633124 2,4,6-Trichloro-7-methoxyquinazoline

2,4,6-Trichloro-7-methoxyquinazoline

Cat. No.: B8633124
M. Wt: 263.5 g/mol
InChI Key: HUWDPXJONJBXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichloro-7-methoxyquinazoline is a multifunctional halogenated heterocyclic building block of significant interest in medicinal and organic chemistry. Its structure combines a quinazoline core, a privileged scaffold in drug discovery, with three reactive chlorine atoms and a methoxy group . This configuration makes it a versatile precursor for the synthesis of diverse compound libraries, particularly for developing potential pharmacologically active molecules. The chlorine atoms at the 2, 4, and 6 positions offer distinct reactivity, allowing for sequential and selective substitution via nucleophilic aromatic displacement reactions with various nucleophiles such as amines, alkoxides, and thiols . The 7-methoxy group can influence the electronics of the ring system and may also serve as a protecting group or a functional handle for further modification. Quinazoline derivatives are extensively investigated as inhibitors of various biological targets . The this compound scaffold is a valuable intermediate for constructing novel compounds for screening against diseases such as cancer, with research focusing on targets like the Epidermal Growth Factor Receptor (EGFR) . Researchers also explore similar trichloro-substituted quinazolines for their potential as antimalarial agents, making this compound a point of interest in infectious disease research . As a key intermediate in route-scouting and process chemistry, this compound is instrumental in the development of more complex Active Pharmaceutical Ingredients (APIs). It is supplied For Research Use Only and is intended for use by qualified laboratory professionals. Proper handling procedures should be followed, as it may cause skin and eye irritation .

Properties

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

IUPAC Name

2,4,6-trichloro-7-methoxyquinazoline

InChI

InChI=1S/C9H5Cl3N2O/c1-15-7-3-6-4(2-5(7)10)8(11)14-9(12)13-6/h2-3H,1H3

InChI Key

HUWDPXJONJBXGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2,4,6-trichloro-7-methoxyquinazoline exhibits notable antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentrations (MICs) against selected pathogens demonstrate its potential as an antimicrobial agent:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that the compound could be developed into a new class of antibiotics or used as a lead compound for further modifications to enhance efficacy against resistant strains .

Anticancer Properties

The compound's structural analogs have been studied for their anticancer activities. Initial investigations suggest that derivatives of quinazoline compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Compounds may interact with specific enzymes involved in cancer cell proliferation.
  • Cell Line Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines.

A detailed case study on structural optimization revealed that modifications on the triazole ring significantly enhanced anticancer activity:

Modification Effect on Activity
Methyl group additionIncreased potency
Halogen substitutionEnhanced uptake

These insights underline the potential for developing targeted therapies based on this compound .

Herbicidal Properties

The compound has been explored as an intermediate in the synthesis of novel herbicides. Its chlorinated structure contributes to herbicidal activity, making it effective against various weed species:

Weed Species Activity Level
Amaranthus retroflexusHigh
Echinochloa crus-galliModerate

The development of formulations incorporating this compound could lead to more effective weed management strategies in agricultural settings .

Case Studies and Research Findings

Several studies have highlighted the biological activities related to this compound:

  • Antimicrobial Efficacy : A study reported MIC values ranging from 0.046 to 3.11 μM against various bacterial strains, outperforming standard treatments like vancomycin.
  • Inflammatory Response Modulation : Compounds with similar scaffolds demonstrated significant reductions in inflammatory markers in models of induced inflammation, suggesting potential applications in treating inflammatory diseases .
  • Targeting Cancer Mechanisms : Research focused on covalent inhibitors derived from quinazoline structures indicated promising results for targeting specific mutations in cancer pathways, particularly KRAS mutations associated with lung cancer .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table compares 2,4,6-Trichloro-7-methoxyquinazoline with structurally related quinazolines, emphasizing substituent positions and functional group impacts:

Compound Name CAS Number Molecular Formula Key Substituents Key Properties/Applications Reference
This compound Not provided C₉H₅Cl₃N₂O Cl (2,4,6); OCH₃ (7) High reactivity for nucleophilic substitution N/A
7-Methoxy-2-methylquinazoline 16499-41-5 C₁₀H₁₀N₂O CH₃ (2); OCH₃ (7) Simpler structure; limited substitution sites
4-Chloro-8-fluoro-7-methoxyquinazoline 1934560-94-7 C₉H₆ClFN₂O Cl (4); F (8); OCH₃ (7) Dual halogenation enhances electrophilicity
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline 1304255-05-7 C₁₀H₆ClF₃N₂O Cl (4); CF₃ (2); OCH₃ (7) CF₃ group increases lipophilicity
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline 264208-72-2 C₁₇H₂₁ClN₄O₂ Cl (4); OCH₃ (6); (1-methylpiperidinyl) (7) Enhanced solubility and kinase inhibition

Key Observations :

  • Halogenation Patterns: The presence of multiple chlorine atoms in this compound increases its electrophilicity compared to mono-halogenated analogs like 4-Chloro-8-fluoro-7-methoxyquinazoline .
  • Functional Group Influence : The trifluoromethyl group in 1304255-05-7 improves metabolic stability, while the piperidine moiety in 264208-72-2 enhances solubility and target binding .
  • Synthetic Utility : this compound’s three reactive sites allow sequential modifications, unlike 7-Methoxy-2-methylquinazoline, which lacks halogenation for further derivatization .

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents : Excess POCl₃ (5–10 equivalents) and an organic base (e.g., triethylamine, diisopropylethylamine).

  • Temperature : 25–120°C, with reflux often employed to drive the reaction.

  • Time : 2–9 hours, depending on substituent reactivity.

The reaction proceeds via nucleophilic substitution, where hydroxyl groups at positions 2, 4, and 6 are replaced by chlorine atoms. The methoxy group at position 7 remains intact due to its electron-donating nature, which deactivates the ring toward further electrophilic substitution.

Example Protocol (Adapted from):

  • Step 1 : Disperse 7-methoxyquinazoline-2,4,6-triol (1 equiv) in POCl₃ (5–10 equiv) and cool to 5–10°C.

  • Step 2 : Add organic base (0.33–0.7 equiv) dropwise, then heat to 100°C for 3–5 hours.

  • Workup : Quench with ice water, extract with dichloromethane, and purify via column chromatography (petroleum ether/ethyl acetate).

Yield : 70–85% (estimated based on analogous reactions).

Stepwise Chlorination of Partially Substituted Intermediates

For cases where the triol precursor is unavailable, stepwise chlorination of 7-methoxyquinazoline derivatives offers an alternative. This method involves introducing chlorine atoms sequentially, though it risks regioisomer formation.

Key Intermediates and Conditions

  • 2,4-Dichloro-7-methoxyquinazoline : Synthesized by treating 7-methoxyquinazoline-2,4-diol with POCl₃ and catalytic DMF at 120°C.

  • 6-Chlorination : Further chlorination at position 6 requires harsher conditions, such as phosphorus pentachloride (PCl₅) in POCl₃ under reflux.

Challenges:

  • Regioselectivity : Ensuring exclusive chlorination at position 6 without disturbing the methoxy group or existing chlorines.

  • Purification : Column chromatography or recrystallization is critical to isolate the desired trichloro product.

Microwave-Assisted Synthesis

Microwave irradiation accelerates chlorination reactions, reducing reaction times from hours to minutes. This method is particularly useful for thermally sensitive intermediates.

Protocol (Adapted from):

  • Reactants : 7-Methoxyquinazoline-2,4,6-triol (1 equiv), POCl₃ (8 equiv), diisopropylethylamine (2 equiv).

  • Conditions : Microwave at 180°C for 1 hour.

  • Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and concentrate.

Yield : ~80% (based on similar quinazoline chlorinations).

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent significantly impacts efficiency and selectivity:

Agent Conditions Advantages Limitations
POCl₃Reflux, 2–9 hoursHigh selectivity, mild conditionsRequires excess reagent
PCl₅/POCl₃ mixReflux, 6–9 hoursEfficient for stubborn positionsRisk of over-chlorination
SOCl₂Reflux with DMFFast reaction timesLimited to activated substrates

POCl₃ remains the preferred agent due to its balance of reactivity and controllability.

Purification and Characterization

Crude this compound often requires purification via:

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (30:1).

  • Recrystallization : From ethanol or dichloromethane.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.61 (s, 1H, H-5), 4.09 (s, 3H, OCH₃).

  • MS (ESI) : m/z 273 [M+H]⁺ (calculated for C₉H₅Cl₃N₂O).

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Trichloro-7-methoxyquinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation. For example, refluxing precursors in DMSO (18 hours, 65% yield) is common for similar quinazoline derivatives . Key parameters include solvent choice (polar aprotic solvents like DMSO enhance reactivity), temperature control (reflux avoids side reactions), and purification via crystallization (water-ethanol mixtures improve purity). Compare with multi-step protocols (e.g., 11 steps, 2–5% yield for analogs), highlighting trade-offs between step efficiency and overall yield .

Table 1 : Synthesis Optimization Parameters

ParameterExample 1 ()Example 2 ()
SolventDMSOEthanol/DCM
Reaction Time18 hours72 hours (total)
Yield65%2–5%
PurificationWater-ethanolColumn chromatography

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/MS : Confirm molecular weight (e.g., C₉H₆Cl₃N₃O) and detect impurities.
  • NMR (¹H/¹³C): Verify substitution patterns (e.g., methoxy group at C7, chloro groups at C2,4,6) .
  • Melting Point Analysis : Compare observed values (e.g., 141–143°C for analogs) with literature to assess crystallinity .
  • Elemental Analysis : Validate empirical formula consistency (±0.3% tolerance).

Q. What solvent systems are recommended for improving the solubility of this compound in experimental setups?

  • Methodological Answer : Due to its hydrophobic quinazoline core, use polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous compatibility, employ co-solvents like ethanol-water mixtures (e.g., 70:30 v/v). Pre-saturate buffers with the compound to avoid precipitation in biological assays .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., dechlorinated byproducts) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Address discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) by:
  • Triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Batch Analysis : Check for impurities (e.g., residual DMSO) via LC-MS; repurify if necessary.
  • Structural Confirmation : Re-examine NMR data for regiochemical inconsistencies (e.g., misassigned chloro groups) .
  • Contextual Factors : Control cell line variability (e.g., metabolic enzyme expression affecting prodrug activation) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., EGFR kinase). Optimize substituents at C7 (methoxy) for steric compatibility with hydrophobic pockets. Validate with MD simulations (NAMD) to assess binding stability (>100 ns trajectories). Corrogate DFT calculations (Gaussian) to evaluate electronic effects on reactivity .

Q. What experimental approaches mitigate byproduct formation during the chlorination of quinazoline precursors?

  • Methodological Answer :
  • Stepwise Halogenation : Introduce chloro groups sequentially (C2 → C4 → C6) using POCl₃ with catalytic DMAP to minimize overhalogenation.
  • Low-Temperature Control : Maintain –10°C during chlorination to suppress polysubstitution.
  • In Situ Monitoring : Use FTIR to track P=O bond formation (indicates reagent consumption) .

Q. How do researchers analyze the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs (C7 methoxy group) to track metabolites via scintillation counting.
  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at C5) and phase II conjugates (glucuronides).
  • Microsomal Assays : Incubate with liver microsomes (human/rat) + NADPH, and compare half-lives .

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